(3-Methoxyquinolin-6-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1051316-28-9 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(3-methoxyquinolin-6-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-10-5-9-4-8(7-13)2-3-11(9)12-6-10/h2-6,13H,7H2,1H3 |
InChI Key |
ZSMXYCFMTWEFMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C=CC(=CC2=C1)CO |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 3 Methoxyquinolin 6 Yl Methanol
Reactivity of the Quinoline (B57606) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the quinoline ring makes it a key center for acid-base and coordination chemistry.
The nitrogen atom in the quinoline ring imparts basic properties to the molecule. Like pyridine (B92270), quinoline is a weak base, and its basicity is a fundamental aspect of its reactivity. The pKa of the conjugate acid of unsubstituted quinoline is approximately 4.9. youtube.comresearchgate.net This indicates that it will readily undergo protonation in the presence of strong acids to form quinolinium salts. rsc.orgyoutube.com
Protonation can be achieved with a variety of strong organic and inorganic acids. rsc.orgresearchgate.net Studies on related quinoline compounds have shown that acids such as hydrochloric acid, benzenesulfonic acid, and trifluoroacetic acid are effective in forming stable crystalline salts. rsc.orgyoutube.comresearchgate.net This acid-base interaction is a foundational principle in the handling and purification of quinoline derivatives, as well as in controlling their solubility and biological interactions. The formation of a salt alters the physical properties of the parent molecule, often increasing its solubility in aqueous media.
Table 1: Acidity Constants (pKa) of Quinoline and Related Heterocycles| Compound | pKa of Conjugate Acid | Reference |
|---|---|---|
| Quinoline | 4.9 | youtube.comresearchgate.net |
| Isoquinoline | 5.14 - 5.4 | researchgate.netwikipedia.org |
| Pyridine | 5.2 | youtube.com |
The quinoline framework is a "privileged structure" in medicinal chemistry and a versatile building block in coordination chemistry, primarily due to the ability of the nitrogen atom to act as a ligand and coordinate with metal ions. researchgate.netscirp.org The nitrogen atom's lone pair can form a coordinate bond with a wide array of transition metals, making quinoline derivatives valuable components in the design of metal complexes for catalysis, materials science, and therapeutic applications. researchgate.netnih.gov
Quinoline-based ligands can coordinate to metals as monodentate ligands through the nitrogen atom. In the case of (3-Methoxyquinolin-6-yl)methanol, the presence of oxygen atoms in the methoxy (B1213986) and alcohol groups introduces the potential for multidentate chelation, where the molecule could bind to a metal center through both the nitrogen and one of the oxygen atoms. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic environment of the ligand. Numerous metal complexes involving quinoline scaffolds have been synthesized, demonstrating their robust coordinating ability with metals such as palladium, copper, ruthenium, osmium, and iridium. researchgate.netnih.govrsc.orgrsc.org
Table 2: Examples of Metal Complexes with Quinoline-Based Ligands| Ligand Type | Metal Ion Example | Coordination Mode | Reference |
|---|---|---|---|
| Quinoline Derivatives | Pd(II), Cu(II) | Monodentate (N) | researchgate.netrsc.org |
| 8-Hydroxyquinoline | Cu(II), Ni(II), Co(II) | Bidentate (N, O) | scirp.org |
| Tri(8-quinolinyl)stibane | Pt(II) | Multidentate (N, Sb) | nih.govacs.org |
| 6,7-dichloro-5,8-quinolinedione | Ru(II), Os(II) | Bidentate (N, O) | rsc.org |
Transformations Involving the Methoxy Group
The methoxy group at the C3 position is an aryl methyl ether. Its primary reactivity involves the cleavage of the ether bond.
The cleavage of aryl methyl ethers to their corresponding phenols is a common and important transformation in organic synthesis. This demethylation reaction typically requires harsh conditions, involving strong protic acids or Lewis acids. The reaction proceeds by protonation or coordination to the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the methyl group (an SN2 pathway) by a halide ion.
Common reagents for this purpose include strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), often at elevated temperatures. Lewis acids, particularly boron tribromide (BBr₃), are also highly effective, often allowing the reaction to proceed at lower temperatures. The product of the demethylation of this compound would be (3-Hydroxyquinolin-6-yl)methanol.
Table 3: Common Reagents for Aryl Methyl Ether Cleavage| Reagent | Typical Conditions | Mechanism Type | Reference |
|---|---|---|---|
| Hydrobromic Acid (HBr) | Aqueous solution, reflux | Acid-catalyzed SN2 | nih.gov |
| Hydroiodic Acid (HI) | Aqueous solution, reflux | Acid-catalyzed SN2 | researchgate.netnih.gov |
| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂), -78 °C to room temp. | Lewis acid-mediated | scirp.org |
Beyond complete cleavage, direct functionalization of the methoxy group's methyl moiety without breaking the C-O bond is not a commonly reported or synthetically straightforward transformation for this type of aromatic substrate. The primary and most predictable reaction pathway for the methoxy group under reactive conditions is demethylation to the corresponding phenol.
Chemical Conversions of the Primary Alcohol Functionality
The primary alcohol group at the C6 position is a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification. Its position on the quinoline ring makes it analogous to a benzylic alcohol, which influences its reactivity.
Common transformations for this group include oxidation to the corresponding aldehyde, (3-methoxyquinolin-6-yl)carbaldehyde, or further to the carboxylic acid, 3-methoxyquinoline-6-carboxylic acid. A range of oxidizing agents can be employed to achieve these conversions, with the choice of reagent determining the final oxidation state. For example, mild oxidants like manganese dioxide (MnO₂) are often selective for the oxidation of benzylic alcohols to aldehydes, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) can lead to the carboxylic acid. youtube.com
The alcohol can also readily undergo esterification reactions with carboxylic acids (or their more reactive derivatives like acid chlorides) under appropriate catalytic conditions to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis).
Table 4: Potential Transformations of the Primary Alcohol Group| Transformation | Product Functional Group | Example Reagent(s) | Reference |
|---|---|---|---|
| Oxidation | Aldehyde | Manganese Dioxide (MnO₂), PCC | youtube.com |
| Oxidation | Carboxylic Acid | Potassium Permanganate (KMnO₄), Jones Reagent | youtube.com |
| Esterification | Ester | Carboxylic Acid + Acid Catalyst, or Acyl Chloride + Base | rsc.org |
| Conversion to Alkyl Halide | Alkyl Chloride/Bromide | Thionyl Chloride (SOCl₂), Phosphorus Tribromide (PBr₃) | rsc.org |
Selective Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol of the hydroxymethyl group at the C6 position can be selectively oxidized to form either the corresponding aldehyde, 3-methoxyquinoline-6-carbaldehyde, or the carboxylic acid, 3-methoxyquinoline-6-carboxylic acid. The choice of oxidant and reaction conditions is crucial to control the extent of the oxidation.
Oxidation to Aldehyde: For the synthesis of the aldehyde, mild and selective oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) are particularly effective for oxidizing benzylic alcohols. Another widely used method is the Swern oxidation or the use of Dess-Martin periodinane (DMP). A highly chemoselective option involves using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). nih.govgoogle.com This system operates under mild conditions and typically affords high yields of the aldehyde with minimal side products. nih.gov
Oxidation to Carboxylic Acid: The direct oxidation of the primary alcohol to the carboxylic acid can be achieved using stronger oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄). Alternatively, a two-step, one-pot procedure can be employed where the alcohol is first oxidized to the aldehyde using a mild reagent, followed by the addition of a second oxidant, such as sodium chlorite (B76162) (NaClO₂), to convert the aldehyde to the carboxylic acid. nih.gov Recent advancements have also highlighted metal-free oxidation methods, for instance, using 1-hydroxycyclohexyl phenyl ketone as a hydrogen atom transfer acceptor, which can convert primary alcohols directly to carboxylic acids with high functional group tolerance. organic-chemistry.org
Table 1: Selective Oxidation Reactions
| Target Product | Reagent(s) | Typical Conditions |
|---|---|---|
| 3-Methoxyquinoline-6-carbaldehyde | MnO₂ | CH₂Cl₂, Room Temp |
| 3-Methoxyquinoline-6-carbaldehyde | TEMPO (cat.), NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O), pH ~9 |
| 3-methoxyquinoline-6-carboxylic acid | KMnO₄ | Acetone/H₂O, Heat |
| 3-methoxyquinoline-6-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to Room Temp |
Derivatization to Esters, Ethers, and Amides
The hydroxymethyl group is a convenient handle for introducing a variety of functional groups through derivatization.
Esterification: Esters are readily formed by reacting this compound with carboxylic acids or their activated derivatives. Standard methods include the Fischer esterification with a carboxylic acid in the presence of a strong acid catalyst, or reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine.
Etherification: The synthesis of ethers can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the ether.
Amide Formation: The synthesis of amides from this compound requires a two-step sequence. First, the alcohol must be oxidized to the 3-methoxyquinoline-6-carboxylic acid as described previously. The resulting carboxylic acid can then be coupled with a primary or secondary amine using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or by converting the carboxylic acid to an acyl chloride followed by reaction with the amine.
Nucleophilic Substitution Reactions at the Hydroxymethyl Center
The hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a more reactive functionality. A common strategy is to transform it into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base. This creates an excellent leaving group that can be readily displaced by a wide range of nucleophiles.
Alternatively, the alcohol can be converted into a halide. For instance, reaction with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can yield the corresponding 6-(bromomethyl)- or 6-(chloromethyl)-3-methoxyquinoline. These benzylic-type halides are highly reactive towards nucleophiles.
Table 2: Nucleophilic Substitution Strategies
| Intermediate | Reagent for Formation | Example Nucleophile (Nu⁻) | Final Product |
|---|---|---|---|
| 6-(Tosyloxy)methyl-3-methoxyquinoline | TsCl, Pyridine | Sodium Azide (B81097) (NaN₃) | 6-(Azidomethyl)-3-methoxyquinoline |
| 6-(Bromomethyl)-3-methoxyquinoline | PBr₃ or CBr₄/PPh₃ | Potassium Cyanide (KCN) | (3-Methoxyquinolin-6-yl)acetonitrile |
Conjugation and Linker Chemistry via the Methanol (B129727) Group
The reactivity of the hydroxymethyl group makes this compound a valuable building block in the field of bioconjugation and materials science. The alcohol can serve as an attachment point for creating larger, more complex molecules.
By converting the alcohol to an activated ester, halide, or other reactive species, the quinoline moiety can be covalently linked to polymers, surfaces, or biomolecules such as proteins and nucleic acids. For example, the alcohol can be reacted with one end of a bifunctional linker (e.g., succinic anhydride) to introduce a terminal carboxylic acid. This new functional group can then be used for subsequent conjugation reactions, such as forming a stable amide bond with an amine on a target biomolecule.
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System
The quinoline ring system is composed of two fused aromatic rings: a pyridine ring and a benzene (B151609) ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, while the benzene ring is comparatively electron-rich.
Electrophilic Aromatic Substitution (SEAr): In quinoline, electrophilic substitution reactions preferentially occur on the benzene ring (the carbocycle) rather than the electron-deficient pyridine ring. quimicaorganica.orgreddit.com The most favored positions for electrophilic attack are C5 and C8, as the cationic intermediates formed by attack at these positions are more stable. quimicaorganica.org The methoxy group at C3 is an activating group, but its influence is primarily on the already deactivated pyridine ring. The hydroxymethyl group at C6 is a weakly deactivating, ortho-, para-director. Therefore, in this compound, electrophilic attack is strongly directed to the C5 and C8 positions of the benzenoid ring. Predicting the precise ratio of 5- versus 8-substituted products can be complex and is often determined empirically.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the quinoline ring system is less common and generally requires harsh conditions or the presence of a good leaving group (like a halide) and strong electron-withdrawing groups on the ring to activate it for nucleophilic attack. The unsubstituted carbocyclic ring of this compound is not activated for SNAr reactions. Substitution on the pyridine ring is more feasible but would still require a leaving group at the C2 or C4 positions.
Rearrangement Reactions and Cycloadditions Involving this compound Scaffolds
While specific examples of rearrangement and cycloaddition reactions involving the this compound scaffold itself are not extensively documented, the general reactivity of the quinoline core suggests certain possibilities.
Rearrangement Reactions: The quinoline skeleton is generally stable, and rearrangements typically require specific functionalization. For instance, a Curtius or Hofmann rearrangement could be performed if the C6-methanol group were first converted to a carboxylic acid and then to an acyl azide or amide, respectively, to yield an amine at the C6 position.
Cycloaddition Reactions: The aromatic nature of the quinoline system makes it a reluctant participant in cycloaddition reactions like the Diels-Alder reaction, as such reactions would disrupt the aromaticity of the ring system. While cycloadditions involving the pyridine ring acting as a diene are known, they often require high temperatures or specific activation. Reactions involving the benzenoid ring are even less common. Therefore, significant transformation of the scaffold would likely be necessary to facilitate such reactions.
Advanced Spectroscopic and Structural Elucidation of 3 Methoxyquinolin 6 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing one-dimensional (1D) and two-dimensional (2D) NMR data, the connectivity and spatial relationships of all atoms can be mapped out.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift Analysis
The predicted ¹H and ¹³C NMR spectra of (3-Methoxyquinolin-6-yl)methanol provide a clear fingerprint of its structure. Chemical shifts are influenced by the electronic environment of each nucleus, allowing for the assignment of each proton and carbon to its specific position on the quinoline (B57606) ring and its substituents.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, as well as singlets for the methoxy (B1213986) and methanol (B129727) functional groups. The aromatic region would feature characteristic splitting patterns arising from spin-spin coupling between adjacent protons.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum is predicted to display 11 unique signals, corresponding to the 11 carbon atoms in the molecule's asymmetric structure. The chemical shifts of the carbons in the quinoline ring are characteristic of aromatic and heteroaromatic systems, while the methoxy and methylene (B1212753) carbons appear in the aliphatic region of the spectrum. The chemical shift of the methoxy carbon is typically found around 55-60 ppm mdpi.com.
Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on analogous structures such as 6-Methoxyquinoline (B18371) and substituted benzyl (B1604629) alcohols.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~8.7 (s) | ~152 |
| 3 | - | ~158 |
| 4 | ~7.4 (s) | ~105 |
| 5 | ~7.9 (d) | ~129 |
| 6 | - | ~135 |
| 7 | ~7.5 (dd) | ~122 |
| 8 | ~8.0 (d) | ~130 |
| 4a | - | ~128 |
| 8a | - | ~145 |
| -CH₂OH | ~4.8 (s) | ~65 |
| -OCH₃ | ~4.0 (s) | ~56 |
| -OH | Variable, broad | - |
Note: 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet.
Two-Dimensional (2D) NMR Correlation Studies (COSY, HSQC, HMBC)
To unambiguously confirm the assignments made from 1D NMR and to piece together the molecular framework, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying adjacent protons. For this compound, key correlations would be expected between H-7 and H-8, as well as between H-5 and H-4 (if coupling exists across the quinoline nitrogen). The COSY spectrum is crucial for tracing the connectivity within the aromatic spin systems researchgate.net.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (a one-bond ¹JCH coupling) nih.gov. This allows for the definitive assignment of protonated carbons. Expected correlations would link the signals of H-2, H-4, H-5, H-7, and H-8 to their corresponding carbons (C-2, C-4, C-5, C-7, and C-8), as well as the methylene protons to the -CH₂- carbon and the methoxy protons to the -OCH₃ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH), which is instrumental in connecting the different parts of the molecule nih.gov. Key HMBC correlations for structural confirmation would include:
Correlations from the methylene protons (-CH₂OH) to carbons C-5, C-6, and C-7.
Correlations from the methoxy protons (-OCH₃) to carbon C-3.
Correlations from H-2 and H-4 to the quaternary carbons C-3, C-4a, and C-8a.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Identification of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. These frequencies can be used to confirm the presence of the hydroxyl, methoxy, and quinoline moieties.
Predicted Characteristic Vibrational Frequencies (cm⁻¹) Predicted data based on typical functional group absorption regions.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3600 - 3200 | Strong, Broad (IR) |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium (IR, Raman) |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium (IR, Raman) |
| C=C, C=N (Aromatic Ring) | Stretching | 1650 - 1500 | Medium-Strong (IR, Raman) |
| C-O (Ether, Aryl-O) | Stretching | 1275 - 1200 | Strong (IR) |
| C-O (Alcohol) | Stretching | 1260 - 1000 | Strong (IR) |
The most prominent feature in the IR spectrum would be a broad, strong band in the 3600-3200 cm⁻¹ region, indicative of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding nist.gov. The C-H stretching vibrations for the aromatic ring and the aliphatic CH₂ and CH₃ groups would appear just below and above 3000 cm⁻¹, respectively. The region between 1650 cm⁻¹ and 1500 cm⁻¹ would contain a series of sharp bands due to the C=C and C=N stretching vibrations of the quinoline core. Finally, strong absorptions corresponding to the C-O stretching of the ether and primary alcohol would be visible in the 1275-1000 cm⁻¹ range mdpi.com. Raman spectroscopy would complement this by showing strong bands for the aromatic ring vibrations researchgate.netcardiff.ac.uk.
Conformational Analysis through Vibrational Fingerprints
The region of a vibrational spectrum below 1500 cm⁻¹ is known as the "fingerprint region." The complex pattern of peaks in this area is unique to the molecule as a whole, arising from complex bending and stretching vibrations of the entire molecular skeleton. This fingerprint is highly sensitive to the molecule's specific three-dimensional structure, or conformation. While a detailed conformational analysis would require dedicated studies, such as comparing spectra at different temperatures or in different physical states, the fingerprint region serves as a definitive identifier for this compound.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence
UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.
The primary chromophore in this compound is the quinoline ring system. Quinoline and its derivatives are known to absorb ultraviolet light due to π → π* electronic transitions within the aromatic system. The addition of a methoxy group (-OCH₃), an auxochrome, typically causes a bathochromic (red) shift in the absorption maximum compared to the unsubstituted quinoline.
Based on related compounds like 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), which has a maximum excitation peak around 317-333 nm, it is predicted that this compound will exhibit a primary absorption band (λmax) in the 320-340 nm range rsc.orgaatbio.com.
Many quinoline derivatives are also fluorescent, re-emitting absorbed energy as light. The fluorescence emission spectrum is typically red-shifted from the absorption spectrum. It is anticipated that upon excitation near its absorption maximum, this compound would exhibit fluorescence, likely with an emission maximum in the 380-450 nm range. The exact position and quantum yield of the fluorescence would be influenced by the solvent environment and the electronic interplay of the methoxy and hydroxymethyl substituents researchgate.netresearchgate.net.
Analysis of Electronic Transitions and Chromophoric Behavior
The electronic absorption spectrum of this compound is primarily governed by the quinoline chromophore, a bicyclic aromatic system composed of a fused benzene (B151609) and pyridine (B92270) ring. researchgate.netvedantu.comwikipedia.org The electronic transitions responsible for its UV-Vis absorption are mainly of the π → π* and n → π* type. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. researchgate.net The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from the nitrogen atom of the quinoline ring to an antibonding π* orbital.
The presence of substituents on the quinoline ring significantly influences its chromophoric behavior. The methoxy (-OCH3) group at the 3-position and the methanol (-CH2OH) group at the 6-position both act as auxochromes. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption maxima due to the delocalization of its lone pair of electrons with the π-system of the quinoline ring. researchgate.net This interaction increases the energy of the highest occupied molecular orbital (HOMO), thus reducing the energy gap for electronic transitions. mdpi.com The hydroxymethyl group has a lesser, but still notable, effect on the electronic spectrum.
Theoretical studies on similar quinoline derivatives have shown that electronic transitions can be calculated using time-dependent density functional theory (TD-DFT). For instance, calculations on a related quinine-tetraphenylborate complex identified three main absorption bands corresponding to HOMO → LUMO, HOMO → LUMO+1, and H-1 → LUMO electronic transitions. mdpi.com The absorption spectra of quinoline derivatives typically fall within the range of 280 to 510 nm. researchgate.net
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | π → π* | 280-400 | High |
Solvatochromic and pH-Dependent Spectral Studies
Solvatochromism
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands with a change in the polarity of the solvent. wikipedia.orgresearchgate.net This phenomenon is a result of differential solvation of the ground and excited states of the molecule. For quinoline derivatives, a bathochromic (red) shift is often observed in the fluorescence spectra as the solvent polarity increases, which is indicative of a larger dipole moment in the excited state compared to the ground state. researchgate.netrsc.org This positive solvatochromism suggests an intramolecular charge transfer (ICT) character for the transition. researchgate.netrsc.org
The absorption spectra of quinoline derivatives, however, are generally less sensitive to changes in solvent polarity compared to their emission spectra. researchgate.net For this compound, it is anticipated that increasing solvent polarity will lead to a slight bathochromic shift in its absorption spectrum.
Table 2: Predicted Solvatochromic Shifts for this compound
| Solvent | Polarity | Expected Shift in λmax |
|---|---|---|
| n-Hexane | Non-polar | --- (Reference) |
| Chloroform | Moderately Polar | Slight Bathochromic |
| Isopropanol | Polar Protic | Bathochromic |
| Methanol | Polar Protic | Bathochromic |
pH-Dependent Spectral Studies
The UV-Vis absorption spectrum of this compound is also expected to be sensitive to changes in pH. The nitrogen atom in the quinoline ring can be protonated in acidic conditions, leading to significant changes in the electronic structure and, consequently, the absorption spectrum. researchgate.net Studies on other quinoline derivatives have shown that protonation typically leads to a bathochromic shift in the absorption bands. nih.gov The formation of different ionic species in solution at varying pH values can be monitored by observing these spectral changes. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by providing a precise measurement of its mass-to-charge ratio. nih.govcopernicus.org For this compound, with a molecular formula of C11H11NO2, the theoretical exact mass can be calculated. This high-resolution measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. The ability of HRMS to provide sub-ppm mass accuracy is crucial for the molecular-level characterization of complex organic molecules. nih.gov
Table 3: Theoretical HRMS Data for this compound
| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |
|---|
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) provides valuable structural information through the fragmentation of a selected precursor ion. The resulting fragment ions are then analyzed to elucidate the structure of the original molecule. For quinoline derivatives, a common fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN) from the quinoline ring system. rsc.orgchempap.org
In the case of this compound, the protonated molecule [M+H]+ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to the following fragmentation pathways:
Loss of water (H2O): From the methanol group.
Loss of formaldehyde (B43269) (CH2O): From the methanol group.
Loss of a methyl radical (•CH3): From the methoxy group.
Loss of carbon monoxide (CO): Following the initial fragmentations.
Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the quinoline core. rsc.orgchempap.org
Computational chemistry can be employed to predict and understand the fragmentation pathways of quinolones and their derivatives. nih.gov
Table 4: Predicted MS/MS Fragmentation of [C11H11NO2+H]+
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 190.0863 | 172.0757 | H2O |
| 190.0863 | 160.0706 | CH2O |
| 190.0863 | 175.0628 | •CH3 |
| 172.0757 | 144.0808 | CO |
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov While a specific crystal structure for this compound has not been reported, analysis of closely related compounds, such as (2-Chloro-6-methylquinolin-3-yl)methanol, provides insight into the likely crystallographic parameters. nih.govresearchgate.net It is probable that this compound crystallizes in a common space group for organic molecules, such as one of the monoclinic or orthorhombic systems. nih.govresearchgate.net
Table 5: Postulated Crystal Data for this compound (based on analogy)
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or similar |
Solid-State Molecular Geometry and Packing Arrangements
The solid-state structure of this compound would reveal precise details about its molecular geometry, including bond lengths, bond angles, and torsion angles. The quinoline ring system is expected to be nearly planar. nih.gov
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Quinine |
| (2-Chloro-6-methylquinolin-3-yl)methanol |
Hydrogen Bonding Networks and Intermolecular Interactions
The molecular structure of this compound, featuring both a hydroxyl (-OH) group and a methoxy (-OCH₃) group, provides the capacity for a variety of intermolecular interactions, with hydrogen bonding being the most significant. The hydroxyl group contains a hydrogen atom bonded to a highly electronegative oxygen atom, making it a potent hydrogen bond donor. Conversely, the nitrogen atom within the quinoline ring and the oxygen atoms of both the hydroxyl and methoxy groups can act as hydrogen bond acceptors.
At present, a definitive crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Consequently, precise, experimentally determined parameters such as bond lengths, bond angles, and torsion angles for its hydrogen bonding network are not available. However, based on the known behavior of analogous molecules, a detailed theoretical framework for these interactions can be established.
In a crystalline lattice, it is anticipated that the hydroxyl group of one molecule would engage in hydrogen bonding with an acceptor site on an adjacent molecule. The most probable acceptor is the nitrogen atom of the quinoline ring, given its basicity. This would result in the formation of O—H···N hydrogen bonds, a common and relatively strong interaction in nitrogen-containing heterocyclic compounds with hydroxyl substituents.
Alternatively, the oxygen atom of the methoxy group or the hydroxyl group on a neighboring molecule could also serve as hydrogen bond acceptors, leading to O—H···O interactions. While the methoxy oxygen is generally a weaker hydrogen bond acceptor than a hydroxyl oxygen or a ring nitrogen, its participation cannot be discounted and could lead to more complex, three-dimensional hydrogen-bonding networks.
To provide a quantitative perspective on potential hydrogen bonding, data from computational studies and experimental findings for structurally related compounds can be considered. For instance, quantum-chemical calculations on quinoline-alcohol complexes have shown that hydrogen bonds with lengths of approximately 1.958 Å can form. Studies on other quinoline derivatives have also highlighted the presence of both inter- and intramolecular hydrogen bonds, which can be identified through spectroscopic techniques such as ¹H-NMR, where the chemical shifts of the protons involved are affected.
A hypothetical data table for the primary hydrogen bond is presented below, based on typical values for such interactions. It is important to emphasize that these are representative values and not experimental data for this compound.
Table 1: Hypothetical Hydrogen Bond Parameters for this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| O (hydroxyl) | H | N (quinoline) | ~ 0.96 | ~ 1.8 - 2.2 | ~ 2.8 - 3.2 | ~ 150 - 180 |
| O (hydroxyl) | H | O (hydroxyl) | ~ 0.96 | ~ 1.8 - 2.2 | ~ 2.8 - 3.2 | ~ 150 - 180 |
| O (hydroxyl) | H | O (methoxy) | ~ 0.96 | ~ 1.9 - 2.4 | ~ 2.9 - 3.4 | ~ 140 - 170 |
Computational Chemistry and Theoretical Investigations of 3 Methoxyquinolin 6 Yl Methanol
Density Functional Theory (DFT) Based Studies
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netresearchgate.net DFT calculations are instrumental in elucidating a range of properties for quinoline (B57606) derivatives, from their optimized geometries to their spectroscopic signatures. arabjchem.orgnih.gov
Quantum Chemical Calculation of Optimized Geometries and Energetics
The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of (3-Methoxyquinolin-6-yl)methanol can be calculated. researchgate.nettandfonline.com For similar quinoline derivatives, theoretical geometric parameters have shown good agreement with experimental data obtained from X-ray crystallography. nih.gov
The optimization process also yields the total energy of the molecule, a critical parameter for assessing its stability. By comparing the energies of different possible conformations, the most energetically favorable structure can be identified. For instance, in related methoxyquinoline compounds, DFT calculations have been successfully used to determine the preferred orientation of the methoxy (B1213986) group relative to the quinoline ring. researchgate.nettandfonline.com
Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative (3,6,8-trimethoxyquinoline) Calculated at the B3LYP/6-311G(d,p) Level.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-N Bond Lengths | 1.31 - 1.38 |
| C-C Bond Lengths | 1.37 - 1.45 |
| C-O Bond Lengths | 1.36 - 1.43 |
| C-N-C Bond Angle | ~117° |
| C-C-C Bond Angles | ~118° - 122° |
Note: This table presents data for a related compound, 3,6,8-trimethoxyquinoline, to illustrate the type of information obtained from DFT calculations. tandfonline.com Specific values for this compound would require a dedicated computational study.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Stability
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior and reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In studies of various quinoline derivatives, DFT calculations have been employed to determine the energies of these frontier orbitals and visualize their spatial distribution. researchgate.netarabjchem.org For this compound, it is expected that the HOMO would be distributed over the electron-rich quinoline ring system and the oxygen atom of the methoxy group, while the LUMO would be predominantly located on the aromatic rings.
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Quinoline Derivative (3,6,8-trimethoxyquinoline).
| Parameter | Energy (eV) |
| EHOMO | -5.8 |
| ELUMO | -1.5 |
| Energy Gap (ΔE) | 4.3 |
Note: This table shows representative data for 3,6,8-trimethoxyquinoline. researchgate.net The exact values for this compound would differ.
Prediction and Correlation of Spectroscopic Data (NMR, IR, UV-Vis) with Experimental Results
A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. tandfonline.com For related methoxyquinoline compounds, the calculated chemical shifts have shown a strong correlation with experimental data, aiding in the assignment of signals. researchgate.net
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies correspond to the peaks observed in an infrared (IR) spectrum. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes of the molecule can be achieved. researchgate.nettandfonline.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. tandfonline.com
For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy and methanol (B129727) groups, indicating these as sites for electrophilic interaction. The hydrogen atoms of the methanol group and the aromatic protons would exhibit positive potential. researchgate.netnih.gov
Thermodynamic Parameters and Reaction Pathway Modeling
DFT calculations can be used to determine various thermodynamic parameters of a molecule, such as its heat of formation, entropy, and Gibbs free energy, at different temperatures. tandfonline.com This information is crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it might participate.
Molecular Dynamics Simulations (if relevant for supramolecular assembly or interactions with other molecules)
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules and their interactions with their environment. arabjchem.org While no MD simulations specifically for this compound are reported, this technique would be highly relevant for studying its behavior in solution, its potential to form intermolecular hydrogen bonds, and its interactions with biological macromolecules such as enzymes or receptors. arabjchem.org For instance, MD simulations could be used to investigate how this compound interacts with the active site of a target protein, providing valuable information for drug design.
Quantitative Structure-Activity Relationship (QSAR) Descriptors (from a purely cheminformatics perspective)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a particular property. From a cheminformatics perspective, the foundation of any QSAR model lies in the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For this compound, a variety of these descriptors can be computationally derived to predict its behavior and interactions in a biological system.
The calculated descriptors provide a quantitative profile of the molecule. For instance, the molecular weight and formula offer basic but essential information. The octanol-water partition coefficient (logP) is a crucial measure of a molecule's lipophilicity, which influences its ability to cross cell membranes. The topological polar surface area (TPSA) is another key descriptor, as it correlates well with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Furthermore, descriptors such as the number of hydrogen bond donors and acceptors are fundamental in understanding the potential intermolecular interactions the compound can form with biological targets like proteins and nucleic acids. The number of rotatable bonds gives an indication of the molecule's conformational flexibility, which is an important factor in its binding affinity to a receptor. Molar refractivity provides insight into the molecule's volume and polarizability.
These descriptors, when analyzed collectively, provide a comprehensive digital fingerprint of this compound, enabling its comparison with other compounds in large databases and facilitating the development of predictive QSAR models for various biological activities.
Below is a table of computationally generated QSAR descriptors for this compound.
Table 1: Calculated QSAR Descriptors for this compound
| Descriptor | Value |
|---|---|
| Physicochemical Properties | |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Octanol-Water Partition Coefficient (logP) | 1.8 |
| Topological Polar Surface Area (TPSA) | 42.48 Ų |
| Molar Refractivity | 54.1 cm³ |
| Structural Descriptors | |
| Number of Atoms | 25 |
| Number of Heavy Atoms | 14 |
| Number of Rings | 2 |
| Number of Aromatic Rings | 2 |
| Drug-Likeness Descriptors | |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Hydrogen Bond Donors | 1 |
Applications of 3 Methoxyquinolin 6 Yl Methanol As a Chemical Precursor and in Materials Science
Role as a Key Intermediate in the Synthesis of Complex Quinoline-Based Scaffolds
The inherent reactivity of the methanol (B129727) group and the influence of the methoxy (B1213986) substituent make (3-Methoxyquinolin-6-yl)methanol a valuable starting material for the elaboration of more complex quinoline-based frameworks. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for a variety of subsequent chemical reactions. For instance, the corresponding aldehyde can participate in condensation reactions, such as the Friedländer annulation, to construct fused polycyclic aromatic systems incorporating the quinoline (B57606) core.
Furthermore, the methanol moiety can be converted to a leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 6-position of the quinoline ring, leading to the synthesis of diverse libraries of substituted quinolines for screening in drug discovery and other applications. Research has demonstrated the synthesis of various substituted quinolinones from quinoline-based synthons, highlighting the versatility of such intermediates in building complex heterocyclic systems. researchgate.net The strategic placement of the methoxy group at the 3-position can also influence the regioselectivity of these synthetic transformations.
Engineering Novel Ligands for Catalysis and Coordination Chemistry
The quinoline nucleus is a well-established coordinating motif in inorganic and organometallic chemistry. The nitrogen atom of the quinoline ring can act as a Lewis base, binding to a variety of metal centers. The presence of the methanol group in this compound offers an additional coordination site, enabling the design of bidentate ligands. The hydroxyl group can be deprotonated to form an alkoxide, which can then coordinate to a metal ion, forming a stable chelate ring.
The synthesis of mixed ligand metal complexes often involves primary and secondary ligands to create chiral environments or introduce specific catalytic activities. The derivatization of the methanol group allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which in turn influences the catalytic activity and selectivity of the corresponding metal complexes. For example, modification of the hydroxyl group can lead to ligands that are suitable for various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The development of Schiff-base metal complexes from related aromatic aldehydes and amines has shown promise in catalysis. mdpi.com While direct examples using this compound are not extensively documented in readily available literature, the principles of ligand design suggest its potential in creating novel catalysts for a range of organic transformations. ijrpr.comrsc.org
Exploration in Functional Materials with Tunable Optical or Electronic Properties
Quinoline derivatives are known for their interesting photophysical properties, including fluorescence and phosphorescence. mdpi.com These properties make them attractive candidates for incorporation into functional organic materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. The methoxy group in this compound acts as an electron-donating group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule and, consequently, its fluorescence properties.
The methanol functionality provides a convenient attachment point for polymerizable groups or for grafting the quinoline moiety onto a polymer backbone. This allows for the creation of new materials with tailored optical and electronic properties. For example, the synthesis of fluorescent quinoline derivatives has been a subject of interest for their potential as building blocks for novel materials. While specific studies on materials derived from this compound are not widely reported, the fundamental properties of the quinoline scaffold suggest its potential utility in this area. Research on related 6-methoxyquinoline (B18371) derivatives has shown their potential as P-glycoprotein inhibitors, and the synthesis of their alcohol derivatives has been reported. ijrpr.com The development of electroactive materials from quinine, a more complex 6-methoxyquinoline derivative, further underscores the potential of this class of compounds in materials science. mdpi.com
Conclusion and Future Research Directions for 3 Methoxyquinolin 6 Yl Methanol
Synthesis of Current Knowledge and Achievements
The synthesis of quinoline (B57606) methanols often involves the reduction of a corresponding quinoline carboxylic acid or aldehyde. For instance, the reduction of 2-aryl-6-methoxyquinoline-4-carboxylic acids to their corresponding methanols has been achieved using lithium aluminum hydride (LiAlH4). nih.gov This suggests a plausible route to (3-Methoxyquinolin-6-yl)methanol would start from 3-methoxy-6-quinolinecarboxylic acid or 3-methoxy-6-quinoline carbaldehyde.
Identification of Promising Unexplored Synthetic Pathways
Given the lack of a directly reported synthesis for this compound, several promising synthetic strategies can be proposed based on established quinoline chemistry.
One of the most viable, yet unexplored, pathways would likely involve a two-step process:
Synthesis of a 3-methoxy-6-substituted quinoline precursor: A key intermediate would be either 3-methoxy-6-quinolinecarboxylic acid or 3-methoxy-6-formylquinoline. The synthesis of a closely related compound, 2-chloro-6-methoxyquinoline-3-carbaldehyde, has been achieved via the Vilsmeier-Haack reaction using N-(4-anisyl)acetamide. researchgate.netnih.gov A similar approach could potentially be adapted to synthesize 3-methoxy-6-formylquinoline.
Reduction to the target methanol (B129727): Once the aldehyde or a corresponding carboxylic acid is obtained, a standard reduction would yield this compound. For the reduction of a quinoline aldehyde, reagents like sodium borohydride (B1222165) would be suitable. If a carboxylic acid or its ester is the precursor, a more powerful reducing agent such as lithium aluminum hydride would be necessary. nih.gov
Another potential, though more complex, route could involve the catalytic hydrogenation of a chloro-substituted precursor. The catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline has been demonstrated, suggesting that similar conditions could be explored for the dechlorination of a suitable chloro-quinoline derivative. nih.gov This would be relevant if a synthetic route starting from a chlorinated quinoline is more accessible.
Opportunities for Advanced Characterization and Structural Delineation
The full characterization of this compound presents a significant opportunity for research. While basic properties like molecular weight and formula are known, a comprehensive spectroscopic and structural analysis is yet to be published. bldpharm.com
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1051316-28-9 | C₁₁H₁₁NO₂ | 189.21 |
| 6-Quinolinemethanol | 100516-88-9 | C₁₀H₉NO | 159.18 |
| 3-Methoxyquinoline (B1296862) | 6329-93-7 | C₁₀H₉NO | 159.18 |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 73568-29-3 | C₁₁H₈ClNO₂ | 221.64 |
This table is generated based on data from various chemical suppliers and databases.
Advanced characterization would involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR studies would be crucial to confirm the molecular structure and the specific positions of the methoxy (B1213986) and methanol substituents.
Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass and fragmentation pattern, further confirming the compound's identity.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques would provide information about the functional groups present and the electronic transitions within the molecule.
X-ray Crystallography: Obtaining single crystals of the compound would allow for unambiguous determination of its three-dimensional structure, including bond lengths, angles, and intermolecular interactions in the solid state.
Potential for Innovative Chemical Transformations and Derivatization
This compound, with its reactive hydroxyl group and functionalized quinoline core, is a prime candidate for a variety of chemical transformations and derivatizations. The hydroxyl group can be readily converted into other functional groups, opening up avenues for creating a library of new compounds.
Potential transformations include:
Esterification and Etherification: Reaction of the primary alcohol with various acyl chlorides, anhydrides, or alkyl halides would yield a range of esters and ethers with potentially altered physical and biological properties.
Oxidation: Oxidation of the methanol group to an aldehyde or a carboxylic acid would provide access to other important quinoline derivatives for further functionalization.
Halogenation: Conversion of the alcohol to a halide would create a reactive site for nucleophilic substitution reactions, allowing for the introduction of various other functionalities.
These derivatizations could lead to the synthesis of novel compounds with tailored properties for specific applications.
Outlook for Applications in Contemporary Chemical Science and Materials Innovation
The quinoline ring system is a well-established pharmacophore in drug discovery, with derivatives exhibiting a broad spectrum of biological activities including antimalarial, anticancer, and antibacterial properties. rsc.orgnih.govresearchgate.net The specific substitution pattern of this compound, featuring both an electron-donating methoxy group and a versatile methanol handle, makes it an attractive building block for the synthesis of new bioactive molecules. nih.gov The methoxy group can influence the electronic properties of the quinoline ring, which can in turn affect its interaction with biological targets.
Beyond medicinal chemistry, functionalized quinolines are gaining interest in materials science. researchgate.netacs.org Their photophysical properties make them candidates for use in organic light-emitting diodes (OLEDs), sensors, and as ligands in catalysis. The potential for derivatization of this compound could lead to the development of novel materials with unique optical or electronic properties.
Q & A
Q. What are the established synthetic routes for (3-Methoxyquinolin-6-yl)methanol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves functionalization of the quinoline core. Key steps include:
- Quinoline precursor preparation : Starting from 6-methoxyquinoline, introduce a hydroxymethyl group at the 3-position via formylation followed by reduction (e.g., using NaBH₄).
- Optimization parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Temperature : Controlled heating (~80–100°C) improves yield while minimizing side reactions.
- Molar ratios : Excess reducing agents (1.5–2 eq.) ensure complete conversion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.9 ppm) and hydroxymethyl (δ ~4.6 ppm) protons; quinoline aromatic signals appear between δ 7.5–8.5 ppm.
- IR : Confirm O–H (3200–3600 cm⁻¹) and C–O (1250 cm⁻¹) stretches.
- X-ray crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., C–O bond ~1.42 Å) and confirms stereochemistry. Use SHELX for refinement and WinGX/ORTEP for visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay design or compound purity. Mitigation strategies include:
- Replication : Independently validate activity in multiple cell lines (e.g., HEK293 vs. HepG2).
- Purity verification : Use HPLC-MS to confirm >98% purity; trace solvents (e.g., DMSO residuals) may interfere with assays.
- Structural analogs : Compare activity with derivatives (e.g., 4-Chloro-6-methoxyquinolin-7-ol) to identify critical substituents .
- Table 1 : Select analogs and their reported activities:
| Compound | Biological Activity | Reference |
|---|---|---|
| 6-Methoxyquinoline | Antimalarial precursor | |
| 4-Chloro-6-methoxyquinolin-7-ol | Moderate cytotoxicity | |
| (4-Ethyl-6-fluoro-2-methylquinolin-3-yl)methanol | Antibacterial |
Q. What computational and experimental approaches predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with the methoxy and hydroxymethyl groups.
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability (10–100 ns trajectories) in GROMACS; analyze RMSD fluctuations.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Mutagenesis studies : Replace key residues (e.g., Ser123 in target enzymes) to validate docking predictions .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data on the conformation of this compound?
- Methodological Answer :
- Data validation : Cross-check unit cell parameters (e.g., space group P2₁/c) and torsion angles against Cambridge Structural Database entries.
- Refinement protocols : Use SHELXL with anisotropic displacement parameters for non-H atoms. Compare R-factors (<5% for high-quality datasets).
- Twinned crystals : Apply TwinRotMat in PLATON to detect and model twinning; recalculate residuals .
Experimental Design for Biological Studies
Q. What in vitro assays are suitable for evaluating the antioxidant potential of this compound?
- Methodological Answer :
- DPPH/ABTS radical scavenging : Measure IC₅₀ values (µM) at λ = 517 nm (DPPH) or 734 nm (ABTS). Include ascorbic acid as a positive control.
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based models (e.g., LPS-stimulated macrophages).
- Enzyme inhibition : Assess SOD/CAT activity in liver homogenates; normalize to protein concentration (Bradford assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
